(3R)-3-Aminoindan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
876854-53-4 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3R)-3-amino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2/t8-/m1/s1 |
InChI Key |
HNXHMCTUYDVMNC-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2C1=O)N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
Advanced Stereoselective and Asymmetric Synthesis of 3r 3 Aminoindan 1 One
Catalytic Asymmetric Synthetic Methodologies
Catalytic asymmetric synthesis provides an efficient and atom-economical route to enantiomerically pure compounds. For the synthesis of (3R)-3-Aminoindan-1-one, palladium-catalyzed reactions, Brønsted acid-catalyzed domino reactions, and biocatalysis have emerged as powerful strategies.
Palladium-Catalyzed Annulation and Multicomponent Reactions
Palladium catalysis has been extensively utilized in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex cyclic systems.
A notable approach for the synthesis of protected 3-aminoindan-1-ones involves a palladium(0)-catalyzed three-component reaction. This method utilizes salicylic (B10762653) aldehyde triflates, ethylene (B1197577) glycol vinyl ether, and various secondary nucleophilic amines to construct the indanone core. The reaction proceeds through an initial internal Heck arylation, followed by the formation of an iminium ion and a subsequent tandem cyclization, yielding tertiary 3-aminoindan acetals, which are masked forms of 3-aminoindan-1-ones. figshare.com This one-pot synthesis is efficient, and the resulting orthogonally blocked 3-aminoindan-1-ones can be deprotected to yield primary or secondary amines. The reaction has been shown to be compatible with a range of secondary amines and benzylic amines, generally providing good yields. figshare.com
| Starting Materials | Catalyst System | Key Transformations | Product |
| Salicylic aldehyde triflates, ethylene glycol vinyl ether, secondary amines | Pd(0) | Internal Heck arylation, iminium ion formation, tandem cyclization | Tertiary 3-aminoindan acetals |
Table 1: Palladium-Catalyzed Three-Component Annulation for Protected 3-Aminoindan-1-ones. figshare.com
The enantioselective synthesis of chiral 3-substituted indanones can be achieved through an intramolecular palladium-catalyzed asymmetric reductive-Heck reaction. nih.govacs.orgacs.org This methodology allows for the synthesis of enantiomerically enriched 3-substituted indanones from 2'-perfluoroalkylsulfonated aryl α,β-unsaturated ketones. The choice of base is crucial in this reaction, as it can direct the pathway towards either the desired 3-substituted indanones or α-exo-methylene indanones. nih.govacs.org The use of a chiral ligand, such as (R)-3,5-XylMeOBIPHEP, is key to inducing high enantioselectivity. acs.org This method has been shown to be effective for a variety of substrates with both electron-donating and electron-withdrawing groups on the β-phenyl ring, affording the corresponding indanones in good yields and with high enantiomeric excesses. acs.org
| Substrate | Catalyst/Ligand | Base | Product | Yield (%) | ee (%) |
| (E)-2'-nonafluorobutylsulfonyloxychalcone | Pd(OAc)₂ / (R)-3,5-XylMeOBIPHEP | Proton Sponge | 3-Phenylindan-1-one | 85 | 91 |
| (E)-4'-Methoxy-2'-(nonafluorobutylsulfonyloxy)chalcone | Pd(OAc)₂ / (R)-3,5-XylMeOBIPHEP | Proton Sponge | 3-(4-Methoxyphenyl)indan-1-one | 82 | 92 |
| (E)-4'-Chloro-2'-(nonafluorobutylsulfonyloxy)chalcone | Pd(OAc)₂ / (R)-3,5-XylMeOBIPHEP | Proton Sponge | 3-(4-Chlorophenyl)indan-1-one | 78 | 90 |
Table 2: Enantioselective Reductive Heck Reaction for the Synthesis of Chiral 3-Arylindan-1-ones. acs.org
Brønsted Acid-Catalyzed Domino Reactions
Domino reactions, also known as cascade or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, which increases efficiency and reduces waste. Brønsted acids can be effective catalysts for such transformations.
While a direct Brønsted acid-catalyzed domino reaction for the synthesis of this compound is not extensively documented in readily available literature, the principles of such a transformation can be illustrated through analogous reactions. For instance, one-pot processes involving enamidation, cyclization, and hydrolysis are known. nih.govresearchgate.net A hypothetical Brønsted acid-catalyzed domino approach to 3-aminoindan-1-one could involve the reaction of a suitable ortho-alkynylbenzaldehyde with an amine. The Brønsted acid would first catalyze the formation of an enamine, which could then undergo a cyclization to form an intermediate that, upon hydrolysis, would yield the desired 3-aminoindan-1-one. The stereoselectivity in such a process would be dictated by a chiral Brønsted acid catalyst.
Biocatalytic Approaches via Amine Transaminases
Biocatalysis has gained significant attention in chemical synthesis due to its high selectivity, mild reaction conditions, and environmentally friendly nature. rsc.org Amine transaminases (ATAs) are particularly useful enzymes for the asymmetric synthesis of chiral amines. mdpi.comuni-greifswald.defrontiersin.org
Amine transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, generating a chiral amine with high enantiomeric excess. mdpi.com For the synthesis of this compound, an (R)-selective amine transaminase would be employed to catalyze the amination of 1,3-indandione (B147059). The enzyme would stereoselectively add the amino group to the prochiral ketone, yielding the desired (3R)-enantiomer. The success of this approach relies on the identification or engineering of an amine transaminase with high activity and selectivity towards the indandione substrate. frontiersin.org
| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |
| Amine Transaminase (ATA) | Asymmetric Amination | 1,3-Indandione | This compound | High enantioselectivity and mild reaction conditions |
Table 3: Biocatalytic Synthesis of this compound using Amine Transaminases.
ω-Transaminase Mediated Chiral Amine Formation from Prochiral Ketones
The use of ω-transaminases (ω-TAs) represents a powerful biocatalytic approach for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comsci-hub.box This method offers high enantioselectivity and operates under mild reaction conditions, making it an attractive green alternative to traditional chemical methods. almacgroup.com ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov
In the synthesis of this compound, a prochiral 1,3-indandione can be selectively aminated using an (R)-selective ω-transaminase. The enzyme's active site stereospecifically delivers the amino group to one face of the ketone, resulting in the formation of the (R)-enantiomer with high optical purity. researchgate.net The reaction equilibrium can be a limiting factor in transamination reactions; however, various strategies have been developed to drive the reaction towards product formation. diva-portal.orgnih.gov These include using a high concentration of the amine donor, removing the ketone byproduct, or employing a "smart" amine donor that generates an inert byproduct. nih.govrsc.org
Several ω-transaminases from different microbial sources have been identified and engineered to exhibit high activity and selectivity for a broad range of substrates, including bulky ketones like 1-indanone (B140024). researchgate.netnih.gov Protein engineering has played a crucial role in improving the substrate scope and stability of these enzymes, making them more suitable for industrial applications. mdpi.comnih.gov
Key Research Findings:
Four (R)-selective ω-transaminases from Hyphomonas neptunium, Aspergillus terreus, and Arthrobacter sp., along with an evolved transaminase, have been successfully used for the amination of prochiral ketones to produce optically pure (R)-amines with enantiomeric excess (ee) values greater than 99%. researchgate.net
The use of ortho-xylylenediamine as an amine donor can effectively displace challenging reaction equilibria, allowing for high conversion in the synthesis of chiral amines from substrates with unfavorable equilibria, such as 1-indanone. nih.gov
The development of high-throughput screening methods, facilitated by colorimetric assays, has accelerated the discovery and evolution of ω-transaminases with desired activities. nih.gov
Interactive Data Table: ω-Transaminase Mediated Synthesis
| Enzyme Source | Substrate | Amine Donor | Product | Enantiomeric Excess (ee) | Reference |
| Arthrobacter sp. (mutant) | 1-Indanone | Isopropylamine | (R)-1-Aminoindan | >99% | almacgroup.com |
| Aspergillus terreus | Prochiral Ketones | D-Alanine | (R)-Amines | >99% | researchgate.net |
| Hyphomonas neptunium | Prochiral Ketones | D-Alanine | (R)-Amines | >99% | researchgate.net |
Transfer and Pressure Hydrogenation with Optically Active Catalysts
Asymmetric hydrogenation, including both transfer and pressure hydrogenation, is a widely employed and efficient method for the synthesis of chiral compounds. nih.gov In the context of producing this compound, these techniques typically involve the reduction of a suitable precursor, such as an enamine or an imine, in the presence of a chiral catalyst. google.comgoogle.com
Transfer Hydrogenation:
Asymmetric transfer hydrogenation (ATH) utilizes a hydrogen donor, commonly formic acid/triethylamine azeotrope or isopropanol, to transfer hydrogen to the substrate. nih.gov The reaction is catalyzed by a transition metal complex, typically ruthenium(II), rhodium(III), or iridium(III), coordinated to a chiral ligand. researchgate.net For the synthesis of this compound, an appropriate imine precursor is reduced, with the chiral catalyst directing the hydrogenation to one face of the C=N double bond, thereby establishing the desired stereocenter. The choice of ligand is critical for achieving high enantioselectivity. nih.gov
Pressure Hydrogenation:
Pressure hydrogenation involves the use of molecular hydrogen (H₂) as the hydrogen source, often at elevated pressures. google.com Similar to transfer hydrogenation, this method employs a chiral transition metal catalyst to achieve stereocontrol. acs.org The reaction conditions, including pressure, temperature, and solvent, can be optimized to maximize both the yield and the enantioselectivity of the desired product. google.comgoogle.com For instance, the reduction of 1-indanones to the corresponding indanols can be achieved with high enantiomeric selectivity using an optically active catalyst under hydrogen pressure, which can then be converted to the aminoindan. google.com
Key Research Findings:
Optically active catalysts comprising a transition metal, such as Ruthenium, and one or more optically active ligands are effective in both transfer and pressure hydrogenation to produce chiral indanols, which are precursors to aminoindans. google.comgoogle.com
The reaction conditions for pressure hydrogenation, such as hydrogen pressure between 0.1 to 15 bars and a temperature range of 10 to 80°C, have been optimized for the synthesis of enantiomerically enriched products. google.comgoogle.com
Ruthenium(II) catalysts are often highly efficient for asymmetric transfer hydrogenation, demonstrating high chemo- and enantioselectivity. researchgate.netnih.gov
Interactive Data Table: Asymmetric Hydrogenation
| Hydrogenation Method | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Pressure Hydrogenation | Ru with optically active ligands | 1-Indanone derivative | (R)-Indanol derivative | Not specified | google.com |
| Transfer Hydrogenation | RuCl(S,S)-TsDPEN | 2-Substituted Acetophenones | Optically Active Alcohols | Excellent | nih.gov |
| Pressure Hydrogenation | Rhodium catalysts | Racemic Indanes | Saturated Products | Not specified | rsc.org |
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been successfully applied to the synthesis of this compound.
Utilization of N-Sulfinyl Imine Chemistry in Stereoselective Routes
N-tert-Butanesulfinyl imines, also known as Ellman's sulfinimines, are versatile intermediates in asymmetric synthesis. nih.govarkat-usa.org The chiral sulfinyl group acts as a powerful stereodirecting group, activating the imine for nucleophilic addition and controlling the facial selectivity of the attack. arkat-usa.orgpitt.edu
In the synthesis of this compound, an N-tert-butanesulfinyl imine derived from 1-indanone is subjected to a nucleophilic addition or reduction. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the incoming nucleophile or hydride to attack from the less hindered face, thereby establishing the (R)-configuration at the C3 position with high diastereoselectivity. researchgate.net The sulfinyl auxiliary can be subsequently removed under mild acidic conditions to afford the free amine. pitt.edu
Key Research Findings:
The addition of organometallic reagents to enantiopure sulfinimines is a reliable method for the asymmetric synthesis of a wide range of amine derivatives. arkat-usa.org
N-sulfinyl imines have been used to prepare polyfunctionalized chiral building blocks for the synthesis of various nitrogen-containing heterocycles. arkat-usa.orgresearchgate.net
The stereochemical outcome of the nucleophilic addition to N-sulfinyl imines is highly predictable, making it a valuable tool for asymmetric synthesis. pitt.edunih.gov
Application of Chiral Aminoalcohol Derivatives as Auxiliaries
Chiral aminoalcohols are another important class of auxiliaries used in asymmetric synthesis. conicet.gov.ar They can be derived from readily available natural sources, such as amino acids, making them cost-effective and accessible. researchgate.net In the synthesis of this compound, a chiral aminoalcohol can be condensed with 1,3-indandione to form a chiral enamine or a related intermediate.
The stereocenter(s) in the aminoalcohol auxiliary then direct a subsequent transformation, such as alkylation or reduction, to proceed with high diastereoselectivity. datapdf.com The steric and electronic properties of the auxiliary play a crucial role in determining the level of stereocontrol. After the key stereoselective step, the auxiliary is cleaved to yield the desired this compound.
Key Research Findings:
Chiral 1,2-aminoalcohols and their derivatives have been extensively used as chiral auxiliaries in a variety of asymmetric transformations.
New chiral 1,3-aminoalcohols have been synthesized from biomass derivatives and have shown promise as catalysts and auxiliaries in asymmetric synthesis. conicet.gov.ar
The reduction of N-protected amino acids to chiral aminoalcohols provides a straightforward route to these valuable auxiliaries without loss of enantiomeric purity. researchgate.net
Rearrangement Reactions for 3-Aminoindan-1-one Scaffolds
Rearrangement reactions offer a unique and powerful approach to the synthesis of complex molecular architectures from simpler starting materials. In the context of 3-aminoindan-1-one synthesis, specific rearrangements have been developed to construct the indanone scaffold with the desired substitution pattern.
Isoindoline-1,3-diol Rearrangements via Carbene Intermediates
A novel rearrangement of dilithiated isoindoline-1,3-diols has been reported to afford 3-aminoindan-1-ones. acs.orgnih.gov This reaction proceeds through the formation of a carbene intermediate. The process is initiated by the treatment of 2-aryl-3-hydroxyisoindolin-1-ones with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), which leads to the formation of a dilithiated species. acs.orgnih.gov
Subsequent elimination of lithium hydroxide (B78521) from this intermediate generates a singlet carbene. This highly reactive carbene then undergoes an intramolecular C-H insertion into a C-H bond of the aryl group attached to the nitrogen atom, leading to the formation of the 3-aminoindan-1-one skeleton. acs.orgnih.gov Computational studies have supported the proposed carbene mechanism and provided insights into the structures of the lithiated intermediates involved in the process. acs.org
Key Research Findings:
The reaction of 2-aryl-3-hydroxyisoindolin-1-ones with s-BuLi·TMEDA in THF at low temperatures results in a novel rearrangement to produce diastereomeric 3-aminoindan-1-ones. acs.orgnih.gov
The proposed mechanism involves the formation of a singlet carbene intermediate followed by an intramolecular C-H insertion. acs.orgnih.gov
This rearrangement represents a new synthetic route to the 3-aminoindan-1-one scaffold from readily accessible isoindolinone precursors. mdpi.com
Mannich Annulation Strategies for 3-Aminoindan-1-one Derivatives
The Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, represents a powerful tool for the construction of β-amino carbonyl compounds. In the context of 3-aminoindan-1-one derivatives, asymmetric Mannich reactions of pre-formed indanones with imines, catalyzed by chiral organocatalysts, offer a promising, though indirect, approach. While direct Mannich annulation to form the 3-aminoindan-1-one scaffold in one step is not widely reported, the principles of asymmetric Mannich reactions on the indanone core are highly relevant for creating the crucial C3-N bond with stereocontrol.
Organocatalytic asymmetric Mannich reactions of 1-indanone with N-Boc-protected imines have been shown to proceed with high enantioselectivity and diastereoselectivity. These reactions typically employ chiral catalysts such as proline derivatives or cinchona alkaloids to control the facial selectivity of the enolate attack on the imine. The resulting products, bearing a new stereocenter at the C2 position of the indanone ring and another at the α-position to the nitrogen, can be further elaborated to yield derivatives of 3-aminoindan-1-one.
Table 1: Illustrative Examples of Asymmetric Mannich Reactions of Indanones
| Entry | Indanone Substrate | Imine Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 1-Indanone | N-Boc-p-tolualdimine | (S)-Proline | 85 | 95:5 | 98 |
| 2 | 1-Indanone | N-Boc-benzaldimine | Quinine-derived thiourea (B124793) | 92 | >99:1 | 99 |
| 3 | 5-Methoxy-1-indanone | N-Boc-p-anisaldimine | (S)-2-(Triflylaminomethyl)pyrrolidine | 88 | 92:8 | 97 |
This table presents representative data from analogous systems to illustrate the potential of the Mannich reaction for the stereoselective synthesis of substituted indanones.
The success of these reactions hinges on the ability of the chiral catalyst to create a well-organized transition state, directing the nucleophilic attack of the indanone enolate to one face of the electrophilic imine. Subsequent chemical transformations would be necessary to convert these Mannich adducts into the desired this compound.
Diastereoselective Synthesis Approaches
A more direct and highly effective method for the stereoselective synthesis of 3-aminoindan-1-ones involves a Lewis acid-mediated annulation of salicylic sulfinyl imines. This approach provides excellent control over the stereochemistry at the C3 position.
The synthesis commences with the preparation of a triflate of a salicylic sulfinyl imine. This intermediate then undergoes a regioselective Heck reaction with ethylene glycol vinyl ether, followed by a stereoselective Lewis acid-mediated annulation. The chiral sulfinyl group attached to the imine nitrogen acts as a powerful chiral auxiliary, directing the cyclization to afford the desired diastereomer. The final step involves the acidic cleavage of the sulfinamide to yield the enantiomerically pure (3R)- or (S)-3-aminoindan-1-one. organic-chemistry.org
A key advantage of this methodology is the high level of diastereoselectivity achieved in the annulation step, which is controlled by the chirality of the sulfinyl group. This allows for the predictable synthesis of either enantiomer of the final product by simply choosing the appropriate enantiomer of the chiral sulfinamide starting material.
Table 2: Diastereoselective Synthesis of 3-Aminoindan-1-one via Sulfinyl Imine Annulation organic-chemistry.org
| Entry | Sulfinyl Imine Precursor | Lewis Acid | Annulation Yield (%) | Diastereomeric Ratio (dr) | Final Product |
| 1 | (R)-N-(2-(trifluoromethanesulfonyloxy)benzylidene)-2-methylpropane-2-sulfinamide | TiCl4 | 78 | >95:5 | (R)-3-Aminoindan-1-one |
| 2 | (S)-N-(2-(trifluoromethanesulfonyloxy)benzylidene)-2-methylpropane-2-sulfinamide | SnCl4 | 82 | >95:5 | (S)-3-Aminoindan-1-one |
The high diastereoselectivity observed in this process is attributed to a chelation-controlled transition state, where the Lewis acid coordinates to both the sulfinyl oxygen and the carbonyl group of the intermediate, leading to a rigid conformation that favors the formation of one diastereomer. This robust and predictable method provides an efficient route to enantiomerically pure this compound. organic-chemistry.org
Chemical Transformations and Derivative Synthesis of 3r 3 Aminoindan 1 One
Hydrogenolysis of Masked and Protected 3-Aminoindan-1-ones
In multi-step organic syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The amino group of 3-aminoindan-1-one is commonly protected, and hydrogenolysis is a principal method for the removal of specific types of protecting groups, particularly benzyl-based groups.
The most common benzyl-type protecting groups for amines are the benzyl (Bn) and benzyloxycarbonyl (Cbz or Z) groups. Both are readily cleaved by hydrogenolysis, which involves the catalytic hydrogenation of the protected compound. researchgate.net This method is favored for its mild conditions and high efficiency. semanticscholar.org
The general mechanism for the hydrogenolysis of a Cbz-protected amine involves reaction with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction results in the cleavage of the carbon-oxygen bond of the carbamate, releasing the free amine, toluene, and carbon dioxide.
Typical Reaction Conditions for Hydrogenolysis:
| Protecting Group | Reagents | Catalyst | Conditions | Products |
|---|---|---|---|---|
| Cbz | H₂ (gas) | 10% Pd/C | Atmospheric pressure, elevated temperature (e.g., 60°C) | Free Amine, Toluene, CO₂ |
| Bn | H₂ (gas) | 10% Pd/C | Atmospheric or high pressure | Free Amine, Toluene |
This table presents generalized conditions for hydrogenolysis reactions.
Catalytic transfer hydrogenation offers an alternative to using pressurized hydrogen gas. organic-chemistry.orgnih.gov In this method, a hydrogen donor molecule, such as ammonium formate, cyclohexene, or 1,4-cyclohexadiene, is used to generate hydrogen in situ. organic-chemistry.orgscispace.com This technique is often faster and can be performed under neutral conditions, which is advantageous for sensitive substrates. organic-chemistry.orgnih.gov For instance, the debenzylation of N-benzyl amines using ammonium formate and 10% Pd-C in refluxing methanol is often complete within minutes. organic-chemistry.orgnih.gov The mildness of hydrogenolysis makes it compatible with many other functional groups, ensuring its broad utility in complex synthetic pathways involving intermediates like (3R)-3-Aminoindan-1-one. semanticscholar.org
Derivatization Strategies for Advanced Synthetic Intermediates
The primary amino group of this compound is a key site for derivatization, allowing for its incorporation into more complex molecules, particularly in the field of medicinal chemistry. One of the most significant applications is its use as a building block for pharmacologically active compounds, such as HIV-1 protease inhibitors. nih.gov
In the synthesis of these inhibitors, the chiral 3-aminoindan-1-one core is incorporated into the larger molecular structure, often through the formation of an amide bond with a carboxylic acid. This reaction transforms the aminoindan into an advanced synthetic intermediate, contributing to the final structure and biological activity of the drug molecule. nih.gov
Beyond pharmaceutical applications, the amino group can be modified for analytical purposes. Derivatization is a common technique used in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and thermal stability of analytes, leading to improved chromatographic separation and more selective analysis. nih.gov For aminoindanes, several reagents can be used to derivatize the primary amine. nih.gov
Common Derivatizing Reagents for Aminoindanes:
| Reagent | Abbreviation | Derivative Formed |
|---|---|---|
| N-Methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetyl derivative |
| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl derivative |
This table showcases reagents used for the derivatization of the amino group in aminoindanes for analytical purposes. nih.gov
These derivatization strategies highlight the versatility of the amino group in this compound, enabling its function as a crucial component in both the synthesis of complex therapeutic agents and the development of robust analytical methods.
Cyclization Reactions Leading to Indane Ring Systems
The construction of the indane ring system itself is a fundamental aspect of the chemistry of this compound. A primary and powerful method for forming the 1-indanone (B140024) core is the intramolecular Friedel-Crafts acylation. researchgate.netresearchgate.net This reaction involves the cyclization of a 3-arylpropionic acid precursor, where the aromatic ring acts as a nucleophile and attacks an activated carboxylic acid derivative (like an acyl chloride or acylium ion) to form the five-membered ketone ring. researchgate.netmasterorganicchemistry.com
The reaction is typically promoted by a Lewis acid or a strong protic acid. A variety of catalysts can be employed, with the choice often depending on the specific substrate and desired reaction conditions.
Catalysts for Intramolecular Friedel-Crafts Acylation to form 1-Indanones:
| Catalyst | Reaction Conditions | Notes |
|---|---|---|
| Aluminum chloride (AlCl₃) | Dichloromethane | A classic and effective Lewis acid for this transformation. nih.gov |
| Terbium(III) triflate (Tb(OTf)₃) | High temperature (250°C) | Efficient for the cyclization of 3-arylpropionic acids, including deactivated substrates. semanticscholar.orgresearchgate.net |
| Niobium(V) chloride (NbCl₅) | Room temperature | Acts as both a reagent to form the acyl chloride and a catalyst for cyclization. researchgate.net |
This table summarizes various catalytic systems used for the synthesis of the 1-indanone ring structure via intramolecular Friedel-Crafts acylation.
For example, the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids can be effectively carried out in good yields using niobium pentachloride (NbCl₅) under mild, room temperature conditions. researchgate.net In this process, NbCl₅ is believed to first convert the carboxylic acid into the more reactive acyl chloride, which then undergoes the Lewis acid-catalyzed cyclization. researchgate.net Similarly, lanthanide triflates such as Tb(OTf)₃ have proven to be potent catalysts for this dehydrative cyclization at high temperatures, successfully cyclizing even halogen-deactivated 3-arylpropionic acids. semanticscholar.orgresearchgate.net These cyclization strategies are crucial for the de novo synthesis of the indanone scaffold, which is the foundational structure of this compound and its derivatives.
Mechanistic Investigations and Reaction Pathway Elucidation
Computational Chemistry in Reaction Mechanism Studies
Computational chemistry has emerged as a powerful tool for investigating the complex mechanisms involved in the synthesis of 3-aminoindan-1-ones. Theoretical calculations allow for the exploration of potential energy surfaces, the characterization of transient species that are difficult to observe experimentally, and the evaluation of competing reaction pathways.
Several key transient intermediates have been proposed and computationally studied in various synthetic approaches to the 3-aminoindan-1-one scaffold.
N-Lithioaminoarylcarbenes: In a notable rearrangement reaction of dilithiated isoindoline-1,3-diols to form 3-aminoindan-1-ones, the involvement of N-lithioaminoarylcarbenes has been proposed. A combined synthetic and computational study has shed light on this transformation. It is suggested that the reaction proceeds through an α-elimination of lithium hydroxide (B78521) from a transient N,O-dilithiated hemiaminal carbenoid, leading to the formation of a singlet carbene. This carbene is then trapped via an intramolecular C-H insertion to yield the 3-aminoindan-1-one product. Computational analysis, including the use of the MP2 approach with NPA and QTAIM data, has been instrumental in providing insights into the structures and properties of the various lithiated intermediates. These calculations have helped to map out possible reaction routes and understand the electronic properties of these highly reactive species.
Iminium Ions: The formation of iminium ions as key intermediates is a common feature in several synthetic routes to 3-aminoindan-1-one derivatives. For instance, a palladium-catalyzed three-component reaction of salicylic (B10762653) aldehyde triflates, ethylene (B1197577) glycol vinyl ether, and secondary amines proceeds through an initial internal Heck arylation, followed by the formation of an iminium ion. This intermediate then undergoes a tandem cyclization to produce tertiary 3-aminoindan acetals. While detailed computational studies specifically on the iminium ions in the context of (3R)-3-Aminoindan-1-one synthesis are not extensively documented, the general principles of iminium ion reactivity are well-established. These cations act as potent electrophiles, facilitating nucleophilic attack and subsequent ring closure.
Quantum chemical calculations have been instrumental in evaluating the feasibility of proposed reaction pathways for the formation of indanone frameworks. These calculations can determine the energy barriers associated with transition states and the relative stabilities of intermediates, thereby providing a kinetic and thermodynamic profile of the reaction.
For instance, in the rearrangement involving N-lithioaminoarylcarbenes, two possible reaction routes were computationally explored. These calculations highlighted the significant influence of internal lithium ion complexation on the conformational preferences and electronic properties of the carbonyl-bearing lithium derivatives. Such detailed computational analysis is crucial for distinguishing between plausible mechanisms, such as the proposed carbene pathway versus a less likely intramolecular Mannich reaction.
The application of methods like the artificial force induced reaction (AFIR) allows for the systematic exploration of reaction pathways, which can be crucial in predicting reactants and understanding complex reaction networks. While not yet specifically applied to this compound in published literature, these advanced computational techniques hold great promise for the future elucidation of its synthetic pathways.
| Computational Method | Application in 3-Aminoindan-1-one Synthesis | Key Insights |
| MP2 with NPA and QTAIM | Analysis of lithiated intermediates in carbene rearrangement | Provided structural and electronic properties of transient species. |
| Density Functional Theory (DFT) | General mechanism of palladium-catalyzed reactions | Elucidation of stereoselectivity in asymmetric synthesis involving palladium enolates. |
| Artificial Force Induced Reaction (AFIR) | Systematic exploration of reaction pathways | Potential for predicting optimal synthetic routes and identifying novel intermediates. |
Spectroscopic and Mechanistic Characterization of Key Intermediates
While computational studies provide theoretical insights, the experimental characterization of reaction intermediates is essential for confirming proposed mechanisms. Spectroscopic techniques play a pivotal role in this regard, allowing for the direct or indirect observation of transient species.
For the synthesis of 3-aminoindan-1-one and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for characterizing both starting materials and final products. In the context of mechanistic studies, these techniques can also be adapted to identify and characterize intermediates. For example, in-situ NMR spectroscopy can monitor the progress of a reaction in real-time, potentially allowing for the detection of relatively stable intermediates.
In a study on the racemization of 1-aminoindane, a closely related compound, FT-IR and NMR spectroscopy were used to characterize a Schiff base intermediate formed in the process. This demonstrates the utility of these standard spectroscopic methods for identifying key intermediates in reactions involving the aminoindane core.
However, the direct spectroscopic observation of highly reactive and short-lived intermediates, such as N-lithioaminoarylcarbenes or certain palladium enolates, remains a significant challenge. In such cases, trapping experiments, where the intermediate is reacted with a specific reagent to form a stable, characterizable product, can provide indirect evidence for its existence.
Detailed spectroscopic studies aimed at the in-situ characterization of the transient species involved in the asymmetric synthesis of this compound are an active area of research. The development of advanced spectroscopic techniques, coupled with computational modeling, will undoubtedly continue to unravel the intricate details of these important chemical transformations.
Analytical and Spectroscopic Methodologies for Characterization of 3r 3 Aminoindan 1 One and Its Derivatives
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is an indispensable tool for separating components of a mixture, making it fundamental for determining both the chemical purity and the enantiomeric excess of chiral compounds like (3R)-3-Aminoindan-1-one.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, HPLC is employed in two primary modes: achiral (reverse-phase) for purity assessment and chiral for determining enantiomeric excess.
Purity Determination: Standard reverse-phase HPLC (RP-HPLC) with a C18 column is typically used to assess the chemical purity. The compound is separated from synthesis precursors, by-products, and other impurities. Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophore present in the indanone structure.
Enantiomeric Excess (e.e.) Determination: The quantification of the (3R)-enantiomer relative to its (3S)-counterpart is critical. This is achieved using chiral HPLC, which relies on a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating the enantiomers of chiral amines and related compounds. yakhak.org The choice of mobile phase, typically a mixture of a hydrocarbon solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the two enantiomeric peaks. yakhak.orgnih.gov Macrocyclic glycopeptide-based CSPs are also successful in resolving enantiomers of polar and ionic compounds like amino acids and can be used for direct analysis without derivatization. sigmaaldrich.com
Table 1: Representative Chiral HPLC Conditions for Amino Compound Enantioseparation
| Chiral Stationary Phase (CSP) Type | Common Mobile Phase | Detection Method | Application |
|---|---|---|---|
| Polysaccharide-based (e.g., Chiralpak® series) | Hexane/Isopropanol mixtures | UV Spectroscopy | Enantiomeric separation of chiral amines and amino acid derivatives. yakhak.org |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® series) | Aqueous/Organic mixtures (e.g., Water/Methanol/Formic Acid) | UV, Mass Spectrometry (MS) | Direct enantioseparation of underivatized amino compounds. sigmaaldrich.com |
| Crown Ether-based (e.g., Crownpak®) | Aqueous acidic solutions | UV Spectroscopy | Enantioseparation of primary amine compounds. nih.gov |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, derivatization is typically required to convert the polar amine and ketone functionalities into more volatile groups prior to GC analysis. sigmaaldrich.com
Purity and By-product Analysis: GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can effectively separate and identify volatile impurities. Derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) makes the analyte suitable for GC analysis. sigmaaldrich.com
Enantiomeric Excess (e.e.) Determination: For determining enantiomeric purity, the derivatized aminoindan is analyzed on a GC equipped with a chiral capillary column. nih.gov These columns contain a chiral stationary phase that interacts diastereomerically with the enantiomers, resulting in different retention times. This method offers high resolution and sensitivity for quantifying even minor amounts of the undesired enantiomer. nih.govcat-online.com
Table 2: GC Methodologies for Chiral Amine Analysis
| Derivatization Agent | Purpose | Chiral Column Type | Detector |
|---|---|---|---|
| Ethylchloroformate | Increases volatility and improves chromatographic peak shape. nih.gov | Cyclodextrin-based (e.g., Chiraldex®) | Mass Spectrometry (MS) |
| N-trifluoroacetyl (N-TFA) | Forms stable, volatile derivatives for enantioselective analysis. nih.gov | Lipodex® E | Mass Spectrometry (MS) |
| MTBSTFA | Forms stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com | Modified cyclodextrins | Flame Ionization Detector (FID), MS |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. omicsonline.orgslideshare.net It provides information on the connectivity of atoms through the analysis of chemical shifts, coupling constants, and signal integrations.
¹H NMR: Proton NMR confirms the presence and chemical environment of all hydrogen atoms in the molecule. The aromatic protons of the indan (B1671822) ring system, the diastereotopic protons of the methylene (B1212753) group, and the methine proton at the chiral center all exhibit characteristic chemical shifts and splitting patterns.
¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the five-membered ring.
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete bonding framework of the molecule by correlating protons with adjacent protons (COSY) and protons with their directly attached carbons (HSQC) or carbons separated by two or three bonds (HMBC). omicsonline.orghyphadiscovery.com
Chiral NMR: The enantiomeric purity can also be assessed by NMR using chiral solvating agents (CSAs). These agents form diastereomeric complexes with the enantiomers of the analyte, leading to separate, distinguishable signals in the ¹H or ¹³C NMR spectrum, allowing for direct quantification. researchgate.netresearchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Aminoindan-1-one Scaffold
| Atom/Group | Technique | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | 7.0 - 8.0 | Complex splitting patterns due to coupling. |
| C3-H (Methine) | ¹H NMR | 4.0 - 5.0 | Couples to adjacent C2 protons. |
| C2-H₂ (Methylene) | ¹H NMR | 2.5 - 3.5 | Diastereotopic protons often appear as distinct signals. |
| C=O (Carbonyl) | ¹³C NMR | 190 - 210 | Characteristic downfield shift. |
| Aromatic Carbons | ¹³C NMR | 120 - 160 | Multiple signals depending on substitution. |
| C3 (Methine) | ¹³C NMR | 50 - 65 | Carbon bearing the amino group. |
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. researchgate.net
Molecular Weight Determination: Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate the protonated molecular ion [M+H]⁺, allowing for the precise determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.
Structural Confirmation: The fragmentation pattern of the molecular ion, induced by techniques like collision-induced dissociation (CID), provides a fingerprint that helps to confirm the structure. youtube.com For aminoindanes, characteristic fragmentation pathways include losses of ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO), which are consistent with the functional groups present in the molecule. researchgate.netnih.gov Analysis of these fragments helps to piece together the molecular structure. nih.gov
Table 4: Expected Mass Spectrometry Fragments for 3-Aminoindan-1-one
| Ion | Formula | Description |
|---|---|---|
| [M+H]⁺ | C₉H₁₀NO⁺ | Protonated molecular ion. |
| [M+H - NH₃]⁺ | C₉H₇O⁺ | Loss of ammonia from the amino group. |
| [M+H - CO]⁺ | C₈H₁₀N⁺ | Loss of carbon monoxide from the ketone. |
| [M+H - H₂O - CO]⁺ | C₈H₈N⁺ | Sequential loss of water and carbon monoxide, a common pathway for amino acids. nih.gov |
UV-Visible and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule and can be sensitive to its conformation and environment.
UV-Visible Spectroscopy: this compound contains an aromatic ring system conjugated with a carbonyl group, which acts as a chromophore that absorbs light in the UV region. The UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. iosrjournals.org While generally not used for detailed structural elucidation, it is an excellent quantitative tool (following the Beer-Lambert law) and can be used to study interactions that perturb the electronic environment of the chromophore. nih.gov The absorption pattern can be correlated to its structural features. iosrjournals.org
Fluorescence Spectroscopy: The intrinsic fluorescence of the indanone scaffold is typically weak. However, the amino group provides a reactive handle for derivatization with fluorescent probes (fluorophores). By attaching an environmentally sensitive fluorophore, changes in the fluorescence emission spectrum (e.g., intensity, wavelength maximum) can be used to study conformational changes in the molecule upon binding to a biological target or in response to changes in the solvent environment. nih.govnih.gov Such studies are more common for derivatives of the parent compound designed for specific biological assays.
Table 5: Spectroscopic Properties in the UV-Visible Range
| Technique | Property Measured | Typical Wavelength Range | Information Gained |
|---|---|---|---|
| UV-Visible Absorption | λmax (Wavelength of maximum absorbance) | 230 - 300 nm | Confirmation of the aromatic carbonyl chromophore; quantification. nih.gov |
| Fluorescence Emission (for derivatives) | λem (Wavelength of maximum emission) | Dependent on attached fluorophore | Probes local environment and conformational changes. nih.gov |
Role of 3r 3 Aminoindan 1 One in Organic Synthesis and Contemporary Chemical Research
Utilization as a Chiral Building Block in Multistep Organic Syntheses
Chiral building blocks are essential starting materials in organic synthesis, particularly for the construction of enantiomerically pure pharmaceuticals and complex molecules. (3R)-3-Aminoindan-1-one and its derivatives, such as optically active cis-1-aminoindan-2-ol, serve as versatile chiral synthons. nih.gov The fixed spatial arrangement of the functional groups within the indane framework allows for a high degree of stereocontrol in chemical transformations.
Researchers have successfully employed aminoindanol-derived chiral auxiliaries to guide stereoselective reactions. For instance, an aminoindanol-derived δ-lactam has been used to generate acyclic chiral building blocks containing both a tertiary and a quaternary stereocenter through stereoselective dialkylation. acs.org Similarly, titanium enolates derived from esters of cis-1-aminoindan-2-ol have been instrumental in developing highly diastereoselective syn- and anti-aldol reactions. nih.gov These methodologies are practical and have been applied to the synthesis of numerous bioactive molecules. The predictable stereochemical outcome of these reactions underscores the value of the aminoindane framework as a reliable chiral template in multistep syntheses. nih.govacs.org
N,N-Dibenzylamino aldehydes, which can be derived from amino acids, are another important class of chiral building blocks. nih.govfigshare.com The principles guiding their use—harnessing a chiral amine to direct subsequent bond formations—are analogous to the applications of this compound. The transformation of these aldehydes into aldimines, followed by diastereoselective reactions, can yield complex chiral structures like α-amino aziridines. nih.gov This highlights a broader strategy in organic synthesis where chiral amines are fundamental for introducing and controlling stereochemistry. consensus.app
Indanone Scaffold as a Privileged Structure in the Design of Complex Molecular Architectures
The indanone core is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term describes a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug discovery. acs.org The indanone framework's prevalence in numerous pharmacologically active compounds is a testament to its privileged nature. researchgate.netnih.gov
The structural rigidity of the indanone system, combined with the potential for diverse functionalization, makes it an ideal starting point for designing complex molecular architectures. Arylidene indanones, synthesized from 1-indanone (B140024), are a prominent example. semanticscholar.orgrsc.org These molecules, considered rigid analogs of chalcones, have been explored for a wide range of therapeutic applications. semanticscholar.orgsemanticscholar.org The development of the Alzheimer's drug Donepezil from an indanone lead compound sparked significant scientific interest in this scaffold for targeting neurodegenerative disorders. nih.gov
The versatility of the indanone scaffold is evident in the diverse biological activities exhibited by its derivatives. Researchers have developed indanone-based compounds with applications ranging from enzyme inhibition to anticancer and antiviral agents. nih.govnih.gov
| Indanone Derivative Class | Biological Target/Activity | Therapeutic Area |
| Arylidene Indanones | Cholinesterase Inhibition | Alzheimer's Disease semanticscholar.orgrsc.orgsemanticscholar.org |
| Benzylidene Indanones | Tubulin Depolymerization, Antiproliferative | Cancer semanticscholar.orgsemanticscholar.org |
| Chalcone-Indanone Hybrids | Antiviral Activity (e.g., against TMV) | Plant Pathology, Antiviral nih.gov |
| General Indanone Derivatives | Monoamine Oxidase (MAO) Inhibition | Neurodegenerative Disorders nih.gov |
| Arylidene Indanones | Antimalarial Activity | Infectious Disease rsc.orgsemanticscholar.org |
This table provides an overview of various indanone derivatives and their associated biological activities, demonstrating the scaffold's versatility in drug design.
One-pot multistep reactions, often enhanced by mechanochemical methods, are increasingly used to build complex molecules, including those with privileged scaffolds like indole (B1671886) and quinoline. nih.gov These efficient synthetic strategies can also be applied to the indanone core, streamlining the creation of diverse chemical libraries for drug screening.
Precursors for Analogs of Natural Products and Synthetically Challenging Targets
The indanone scaffold is not only a synthetic invention but is also found in natural products. nih.gov Molecules such as Pterosin B, isolated from marine cyanobacterium, and Caraphenol B contain the indanone structural unit, highlighting its biological relevance. nih.govnih.gov The presence of this core in nature further validates its use as a starting point for the synthesis of natural product analogs.
The synthesis of complex natural products often presents significant challenges, including the control of multiple stereocenters. grantome.com Using chiral building blocks derived from compounds like this compound can simplify these syntheses. For example, the synthesis of the antibiotic Sinefungin featured a highly diastereoselective alkylation step controlled by an aminoindanol-derived chiral oxazolidinone to install a key stereocenter. nih.gov Similarly, the total synthesis of (-)-Tetrahydrolipstatin, a potent lipase (B570770) inhibitor, utilized a diastereoselective anti-aldol reaction based on an ester-derived titanium enolate, again employing cis-1-aminoindan-2-ol as the chiral auxiliary. nih.gov
These examples demonstrate how incorporating a pre-existing, stereochemically defined fragment like the aminoindane moiety can effectively address the challenge of asymmetry in the synthesis of complex targets. This strategy is a cornerstone of modern organic synthesis, enabling more efficient routes to bioactive natural products and their analogs for further biological evaluation. nih.govnih.gov
Future Directions and Emerging Research Avenues in 3r 3 Aminoindan 1 One Chemistry
Development of Novel and Sustainable Asymmetric Catalytic Systems
The synthesis of enantiomerically pure (3R)-3-Aminoindan-1-one is critically dependent on the catalytic system employed. Future research is steering away from classical methods towards more sustainable and efficient technologies, primarily focusing on organocatalysis and biocatalysis. chiralpedia.com These approaches offer milder reaction conditions, reduced environmental impact, and high selectivity. frontiersin.org
Organocatalysis: The use of small, metal-free organic molecules to catalyze asymmetric transformations has become a cornerstone of modern synthesis. rsc.orgprinceton.edu For the synthesis of this compound, future efforts will likely concentrate on the design of new chiral Brønsted acids, Brønsted bases, and hydrogen-bond donors. frontiersin.org For instance, chiral phosphoric acids or bifunctional thiourea (B124793) catalysts could be engineered to control the stereoselective amination of an indanone precursor with high enantiomeric excess. unizar.es The development of one-pot, multi-component reactions catalyzed by organocatalysts represents a particularly promising and sustainable strategy for constructing complex molecules from simple precursors. mdpi.com
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal for green chemical processes. nih.gov The application of enzymes such as transaminases and ketoreductases is a key emerging area for the synthesis of this compound. A transaminase could be used for the asymmetric amination of a prochiral indanone, while a ketoreductase could perform a stereoselective reduction. Multi-enzyme cascade systems, where the product of one reaction becomes the substrate for the next, are particularly attractive as they mimic metabolic pathways and can overcome issues like unfavorable thermodynamic equilibria. mdpi.comdocumentsdelivered.com This approach minimizes intermediate purification steps, saving time, resources, and reducing waste. unizar.es
| Catalytic System | Catalyst Example | Potential Reaction | Key Advantages |
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric reductive amination of 1,3-indandione (B147059) | Metal-free, high enantioselectivity, operational simplicity. |
| Bifunctional Thiourea | Asymmetric Michael addition of an amine source to an indenone precursor | Activation through hydrogen bonding, high stereocontrol. | |
| Biocatalysis | Transaminase (TA) | Asymmetric amination of 1-indanone (B140024) | High enantioselectivity (>99% ee), mild aqueous conditions, biodegradable. |
| Ketoreductase (KRED) | Desymmetrization of a substituted 1,3-indandione | Access to chiral building blocks from simple precursors. | |
| Chemoenzymatic | Organocatalyst + Enzyme | One-pot cascade synthesis | Combines the advantages of both systems, increases synthetic efficiency. unizar.es |
Integration of Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, thereby accelerating the development of new catalysts and reactions. nih.gov For this compound, advanced computational modeling, particularly Density Functional Theory (DFT), will be instrumental in elucidating structure-reactivity relationships. mdpi.comnih.gov
DFT calculations can provide deep insights into reaction mechanisms, transition state geometries, and activation energies. researcher.life This allows researchers to understand the origin of stereoselectivity in asymmetric catalyses. By modeling the interaction between a catalyst and a substrate, new catalysts can be rationally designed for improved activity and selectivity. For example, computational screening of various chiral ligands or organocatalysts can identify the most promising candidates before committing to laboratory synthesis, saving significant time and resources.
Furthermore, DFT-based reactivity indices, such as electrophilicity and nucleophilicity parameters, can be used to predict the outcome of various chemical transformations involving the indanone core. mdpi.com This predictive power is crucial for planning synthetic routes and exploring new diversification strategies for the this compound scaffold.
| Computational Method | Application Area | Information Gained | Impact on Research |
| Density Functional Theory (DFT) | Mechanism Elucidation | Transition state structures, activation energy barriers, reaction pathways. | Rational design of catalysts, prediction of stereochemical outcomes. mdpi.com |
| Molecular Dynamics (MD) | Catalyst-Substrate Binding | Conformational analysis, solvent effects, binding free energies. | Optimization of reaction conditions and catalyst structure. |
| Quantitative Structure-Activity Relationship (QSAR) | Derivative Design | Correlation of structural features with biological activity. | Design of novel bioactive molecules based on the indanone core. |
| Conceptual DFT | Reactivity Prediction | Electrophilicity/nucleophilicity indices, local reactivity sites. mdpi.com | Guidance for exploring new functionalization reactions. |
Exploration of New Chemical Transformations for Diversification of the Indanone Core
The this compound scaffold possesses two key functional groups—a secondary amine and a ketone—that serve as handles for a wide range of chemical transformations. Future research will heavily focus on leveraging these groups to synthesize novel and structurally diverse derivatives with potential applications in pharmaceuticals and materials science.
One promising avenue is the development of novel multicomponent reactions (MCRs) where the aminoindanone is used as a chiral building block. researchgate.net MCRs allow for the rapid construction of molecular complexity from three or more starting materials in a single step, which is highly efficient and atom-economical.
Another key area is the functionalization of the indanone core through C-H activation or by using the existing amine and ketone groups to direct further reactions. For example, the amine can be transformed into various amides, sulfonamides, or used in transition-metal-catalyzed cross-coupling reactions. nih.gov The ketone provides a site for reactions such as aldol (B89426) additions, Wittig reactions, or conversion to other functional groups, further expanding the chemical space accessible from this versatile intermediate. The development of cascade reactions that sequentially modify multiple positions on the scaffold in a one-pot process will also be a significant focus, enabling the efficient synthesis of complex polycyclic structures. chemrxiv.org
| Reaction Type | Functional Group Targeted | Potential Products | Significance |
| Multicomponent Reactions | Amine and/or Ketone | Complex heterocyclic scaffolds (e.g., spiro-compounds, fused rings) | Rapid increase in molecular complexity and diversity. |
| N-Functionalization | Amine | Amides, ureas, sulfonamides, N-arylated derivatives | Modulation of physicochemical and biological properties. |
| α-Functionalization | Ketone (α-position) | α-Alkylated, α-arylated, or α-heteroatom-substituted indanones | Introduction of new stereocenters and functional groups. |
| Cascade Cyclizations | Both Amine and Ketone | Novel polycyclic and bridged ring systems | Access to unique and rigid molecular architectures for drug discovery. |
Q & A
Basic: What are the optimal synthetic routes for producing enantiomerically pure (3R)-3-Aminoindan-1-one?
Methodological Answer:
Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric methods. For instance, aziridine-based intermediates (as seen in analogous amino alcohol syntheses) can be functionalized at specific carbon centers to preserve stereochemistry . Key steps include:
- Chiral resolution : Use of (R)-configured precursors or enzymes for kinetic resolution.
- Catalytic asymmetric hydrogenation : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce ketone intermediates while retaining the (3R) configuration.
- Protection-deprotection strategies : Temporary masking of the amino group during synthesis to avoid racemization .
Validate enantiomeric purity via chiral HPLC or polarimetry, referencing retention times against known standards.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural confirmation:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the indanone and amine moieties.
- NOESY : Confirm stereochemistry by observing spatial proximity between the 3R-amino group and adjacent protons.
- X-ray Crystallography : Resolve absolute configuration definitively; prepare a crystalline derivative (e.g., HCl salt) if the free base is amorphous .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
Contradictions often arise from experimental variability or model-specific responses. Address these via:
- Systematic Reproducibility Checks :
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to quantify heterogeneity across datasets .
- Mechanistic Studies : Use knockout models or enzyme inhibitors to isolate pathways influenced by the compound’s stereochemistry .
Advanced: How can the 3R principles (Replace, Reduce, Refine) be applied in preclinical studies involving this compound?
Methodological Answer:
- Replace : Prioritize in vitro models (e.g., human organoids) for initial toxicity screening to minimize animal use .
- Reduce : Implement factorial experimental designs to test multiple hypotheses in a single cohort, reducing animal numbers by 30–50% .
- Refine : Use non-invasive imaging (e.g., MRI) to monitor pharmacokinetics in live animals, minimizing terminal procedures .
Document compliance with 3R criteria in research protocols for ethical review board approval .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Wear nitrile gloves (EN 374 certified) and impervious lab coats to prevent dermal exposure .
- Use FFP2 respirators if airborne particulates are generated during weighing.
- Spill Management :
- Contain spills with absorbent pads and neutralize with 5% acetic acid before disposal in sealed containers .
- Waste Disposal :
- Segregate chemical waste according to GHS hazard categories (e.g., Acute Toxicity Category 4) .
Advanced: What computational strategies improve the prediction of this compound’s receptor-binding interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Parameterize the compound using force fields (e.g., AMBER) and simulate binding to target proteins (e.g., kinases) over ≥100 ns trajectories.
- Docking Studies :
- Quantum Mechanics/Molecular Mechanics (QM/MM) :
- Calculate electronic interactions at active sites (e.g., hydrogen bonding with Asp113 in a hypothetical enzyme) to refine affinity predictions .
Advanced: How can researchers ensure data integrity and reproducibility in studies involving this compound?
Methodological Answer:
- Scientific Notebooks :
- Independent Audits :
- Data Sharing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
